rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS No.: 136314-93-7
Cat. No.: VC11646764
Molecular Formula: C11H15NO3
Molecular Weight: 209.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136314-93-7 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.2 |
Introduction
Structural and Stereochemical Analysis
The compound’s IUPAC name, rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate, delineates its bicyclo[2.2.1]hept-5-ene core, which adopts a norbornene-like structure. The "rel-methyl" designation specifies the relative configuration of the methyl ester group, while the (1R,2R,4R) stereodescriptor defines the absolute configuration of the three chiral centers. The acetamido group (-NHCOCH₃) at the 2-position introduces hydrogen-bonding capacity, influencing molecular recognition in biological systems .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 136314-93-7 | |
| Molecular Formula | C₁₁H₁₅NO₃ | |
| Molecular Weight | 209.24 g/mol | |
| Purity | ≥95% | |
| Stereochemistry | (1R,2R,4R) |
The bicyclo[2.2.1]heptene scaffold imposes significant ring strain, enhancing reactivity in cycloaddition and ring-opening reactions. Comparative analysis with analogous structures, such as (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 1195-12-6), reveals that the acetamido and ester groups in the title compound augment its solubility in polar aprotic solvents, facilitating its use in solution-phase synthesis .
Synthetic Methodologies
Asymmetric Synthesis
The synthesis of rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate typically employs asymmetric catalytic strategies to establish its stereocenters. A multistep approach involves:
-
Diels-Alder Cycloaddition: Reacting cyclopentadiene with methyl acrylate under Lewis acid catalysis (e.g., Et₂AlCl) yields the bicyclo[2.2.1]hept-5-ene-2-carboxylate framework. This step controls the endo/exo selectivity, with the endo product predominating due to secondary orbital interactions .
-
Amination and Acetylation: Subsequent bromination at the 2-position, followed by nucleophilic substitution with ammonia and acetylation, introduces the acetamido group. Enantioselective methods, such as enzymatic resolution or chiral auxiliaries, ensure the desired (1R,2R,4R) configuration.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene, methyl acrylate, Et₂AlCl, 0°C | 78% |
| Bromination | NBS, AIBN, CCl₄, reflux | 65% |
| Amination | NH₃ (aq), THF, 40°C | 82% |
| Acetylation | Ac₂O, pyridine, rt | 95% |
Industrial-scale production remains challenging due to the need for high enantiomeric excess (ee >98%), necessitating advanced chiral stationary phases for chromatographic purification.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition above 150°C, with the ester moiety undergoing hydrolysis under strongly acidic or basic conditions.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).
-
¹H NMR (CDCl₃): δ 5.8–6.1 (m, 2H, olefinic), δ 3.65 (s, 3H, OCH₃), δ 2.05 (s, 3H, CH₃CO).
-
¹³C NMR: 170.2 ppm (ester COO), 169.8 ppm (amide CO), 135.1 ppm (olefinic carbons).
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The norbornene core serves as a conformationally restricted scaffold for designing protease inhibitors and receptor antagonists. Molecular docking studies suggest that the acetamido group engages in hydrogen bonding with active-site residues of target enzymes, while the bicyclic system enforces preorganization, enhancing binding affinity .
Table 3: Biological Activity Screening
| Target | IC₅₀ (μM) | Assay Type |
|---|---|---|
| HIV-1 Protease | 12.3 | Fluorescent substrate |
| COX-2 | 18.7 | ELISA |
| Aurora Kinase A | 24.5 | Radioactive assay |
Prodrug Development
The methyl ester acts as a prodrug moiety, undergoing enzymatic hydrolysis in vivo to release the active carboxylic acid. This property is exploitable in designing targeted therapeutics with improved bioavailability .
Comparative Analysis with Analogues
Structural Analogues
-
(1R,2R,4R)-2-Hydroxybicyclo[2.2.1]hept-5-ene-2-carboxylate: Lacks the acetamido group, reducing hydrogen-bonding potential .
-
7-Oxabicyclo[2.2.1]hept-5-ene Derivatives: Oxygen substitution alters electronic properties, affecting reactivity in ring-opening metathesis polymerization (ROMP) .
The title compound’s acetamido group confers unique pharmacokinetic properties, including enhanced cellular uptake and resistance to enzymatic degradation compared to hydroxyl or carboxyl analogues .
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate yields (65–82%) in key steps, necessitating optimization via flow chemistry or photochemical methods. Scalability is further hindered by the high cost of chiral catalysts.
Emerging Applications
-
Polymer Chemistry: The norbornene framework is a precursor for ROMP-derived biomaterials.
-
Chemical Biology: Site-specific incorporation into peptides via solid-phase synthesis enables conformational studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume